molecular formula C24H18ClF3N4O4S B2460881 2-[3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 912887-83-3

2-[3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2460881
CAS No.: 912887-83-3
M. Wt: 550.94
InChI Key: RMIZMGWJQBKVIK-UHFFFAOYSA-N
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Description

2-[3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18ClF3N4O4S and its molecular weight is 550.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds synthesized from similar chemical structures have been extensively studied for their antimicrobial properties. For example, novel heterocyclic compounds incorporating sulfamido moieties and pyrimidinone derivatives fused with thiophene rings have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using various starting materials and evaluated against a range of microbial strains, showing promise as potential antimicrobial agents (Nunna et al., 2014) (Hossan et al., 2012).

Anti-inflammatory and Anticancer Properties

The synthesis of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, has yielded compounds with significant anti-inflammatory activity. These synthesized compounds have been compared to Prednisolone®, a reference drug, showcasing their potential as anti-inflammatory agents (Amr et al., 2007). Additionally, thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been investigated for their antioxidant and antimicrobial activities, further highlighting the diverse biological activities of these heterocyclic compounds (Saundane et al., 2012).

Properties

CAS No.

912887-83-3

Molecular Formula

C24H18ClF3N4O4S

Molecular Weight

550.94

IUPAC Name

2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H18ClF3N4O4S/c25-17-7-2-1-4-14(17)11-29-19(33)12-32-22(35)21-18(8-9-37-21)31(23(32)36)13-20(34)30-16-6-3-5-15(10-16)24(26,27)28/h1-10H,11-13H2,(H,29,33)(H,30,34)

InChI Key

RMIZMGWJQBKVIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

solubility

not available

Origin of Product

United States

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